molecular formula C16H16BrNOS B2364857 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 793678-82-7

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No. B2364857
CAS RN: 793678-82-7
M. Wt: 350.27
InChI Key: WPAFOYNQSRQPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with multiple functional groups, including a bromobenzoyl group and a benzothiophene group. These groups could potentially confer interesting chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzothiophene group suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the bromine atom in the bromobenzoyl group could potentially be replaced via a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

Antitumor Properties

A significant application of similar compounds to 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is found in cancer research. Specifically, derivatives of 2-(4-aminophenyl)benzothiazoles, which share structural similarities, demonstrate potent antitumor properties. These compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, show efficacy against human mammary carcinoma cell lines and significantly retard the growth of breast and ovarian xenograft tumors in preclinical studies (Bradshaw et al., 2002).

Synthesis and Reactivity

The synthesis and chemical reactivity of related benzo[b]thiophen derivatives have been a focus of scientific research. For instance, studies on the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens have been conducted, highlighting the versatility of these compounds in chemical synthesis (Chapman et al., 1968).

Pharmacological Activity

Research into benzo[b]thiophen derivatives also extends to their pharmacological activities. Investigations into 4-and 6-halogeno-derivatives of N-2-chloroethyl-N-ethyl-3-aminomethylbenzo[b]thiophen hydrochloride reveal insights into their potential pharmacological applications (Chapman et al., 1968).

Application in Probes and Sensors

Some derivatives of benzothiazole, related to 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, have been utilized in the development of probes and sensors. For instance, a highly water-soluble fluorescent and colorimetric pH probe has been synthesized using benzothiazole-2-carbohydrazide, indicating potential applications in intracellular pH imaging (Diana et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many brominated compounds are irritants and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has interesting chemical or biological properties, it could be studied further for potential use in various industries .

properties

IUPAC Name

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAFOYNQSRQPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.